molecular formula C20H10O2 B196088 Benzo[a]pyrene-7,8-dione CAS No. 65199-11-3

Benzo[a]pyrene-7,8-dione

Cat. No. B196088
CAS RN: 65199-11-3
M. Wt: 282.3 g/mol
InChI Key: CRYMJHJFLJAFNU-UHFFFAOYSA-N
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Description

Benzo[a]pyrene-7,8-dione (BPQ) is a reactive aldo-keto reductase-mediated product of B[a]P-7,8-diol, a major P450/epoxide hydrolase metabolite of the multi-species carcinogen, B[a]P . The role of BPQ in B[a]P’s genotoxicity and carcinogenesis is evolving .


Synthesis Analysis

BPQ is a metabolite of the widespread carcinogen benzo[a]pyrene. It forms covalently bonded adducts with DNA, and the major adduct formed is a deoxyguanosine adduct . The formation of BPQ by isolated hepatocytes was found to be 0.50 nmol/3×10^6 cells/10 min, and represented 7% of the total organic-soluble metabolites in the extracellular media .


Molecular Structure Analysis

BPQ has been known to form adducts with DNA bases, namely guanine and adenine. The adducts include stereoisomers of the eight BPQ-G(1,2) and products of the formation of the cyclic five-member ring between BPQ and the G base .


Chemical Reactions Analysis

BPQ has the potential to be genotoxic in vitro; that reactivity is heightened in the presence of protein or circular DNA and that the major adduct formed is a deoxyguanosine adduct .


Physical And Chemical Properties Analysis

Benzo[a]pyrene is a crystalline, aromatic hydrocarbon consisting of five fused benzene rings found in coal tar with the formula C20H12 .

Scientific Research Applications

Detoxication in Human Lung Cells

Benzo[a]pyrene-7,8-dione, a genotoxic metabolite produced by aldo-keto reductases, can be detoxified by sulfotransferases (SULTs) in human lung cells. Specifically, SULT1A1 is identified as the major SULT in lung cells involved in the detoxication of benzo[a]pyrene-7,8-dione. This detoxication process may influence lung cancer susceptibility due to polymorphisms in SULT1A1 (Zhang, Huang, Blair, & Penning, 2012).

Metabolite Analysis via High-Pressure Liquid Chromatography

High-pressure liquid chromatography is an effective method for separating benzo[a]pyrene metabolites, allowing for detailed analysis of its metabolism. This technique can separate several benzo[a]pyrene metabolites and is useful in studying the mechanism of inhibitor action on microsomal benzo[a]pyrene metabolism (Selkirk, Croy, Roller, & Gelboin, 1974).

Oxidative DNA Damage

Benzo[a]pyrene-7,8-dione induces oxidative DNA damage, especially double base lesions, which may contribute to the carcinogenicity of benzo[a]pyrene. This damage is evident in the G and C of the ACG sequence complementary to codon 273 of the p53 gene (Ohnishi & Kawanishi, 2002).

Alteration of Microsomal Ca2+ Transport and Ryanodine Receptor Function

Benzo[a]pyrene-7,8-dione can alter Ca2+ transport across microsomal membranes and selectively affect the function of the ryanodine receptor (RyR1). This interaction could have significant implications for Ca2+-signaling in mammalian cells and may contribute to metabolic bioactivation of benzo[a]pyrene (Pessah, Beltzner, Burchiel, Sridhar, Penning, & Feng, 2001).

Mutagenesis Induced by Radical Cations

Benzo[a]pyrene radical cations and their quinone products, including benzo[a]pyrene-7,8-dione, are found to be weakly mutagenic in a yeast p53 mutagenesis system. This finding highlights the complex mutagenic potential of various benzo[a]pyrene metabolites (Sen, Bhojnagarwala, Francey, Lu, Penning, & Field, 2012).

Structure of DNA Adducts

The interaction between benzo[a]pyrene-7,8-dione and DNA was studied by examining the structures of adducts formed with 2′-deoxycytidine. This study provided insights into the bonding forms between benzo[a]pyrene-7,8-dione and DNA, contributing to our understanding of DNA deformation induced by environmental toxins (Jeon, Jin, Kim, & Lee, 2015).

Metabolism and Distribution in Human Lung Cells

The metabolic fate of benzo[a]pyrene-7,8-dione in human lung cells was studied, revealing various metabolites and the formation of an adenine adduct. This research is important for understanding the detoxification pathways and the potential genotoxic effects of benzo[a]pyrene-7,8-dione in lung cells (Huang, Liu, Basu, Zhang, Kushman, Harvey, Blair, & Penning, 2012).

Safety And Hazards

Benzo[a]pyrene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause an allergic skin reaction, genetic defects, cancer, and may damage fertility or the unborn child .

Future Directions

Future research may focus on the interactions between BPQ and DNA molecules via first-principles calculations. This could help gain more understanding of the interactions between PAH metabolites and DNA .

properties

IUPAC Name

benzo[a]pyrene-7,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYMJHJFLJAFNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(=O)C5=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50215501
Record name Benzo(a)pyrene-7,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[a]pyrene-7,8-dione

CAS RN

65199-11-3
Record name Benzo[a]pyrene-7,8-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65199-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(a)pyrene-7,8-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065199113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(a)pyrene-7,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZO(A)PYRENE-7,8-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V4WNR6N7H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
593
Citations
M Shou, RG Harvey, TM Penning - Carcinogenesis, 1993 - academic.oup.com
Polycyclic aromatic hydrocarbon (PAH) o-quinones are products of the dihydrodiol dehydrogenase-catalyzed oxidation of trans-dihydrodiols which are proximate carcinogens. The …
Number of citations: 158 academic.oup.com
L Flowers-Geary, RG Harvey, TM Penning - Carcinogenesis, 1995 - academic.oup.com
Dihydrodiol dehydrogenase (DD) has been shown to catalyze the oxidation of (±)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene (BP-diol) to yield benzo[a]pyrene-7,8-dione (BPQ) in …
Number of citations: 32 academic.oup.com
L Zhang, M Huang, IA Blair, TM Penning - Journal of Biological Chemistry, 2012 - ASBMB
Polycyclic aromatic hydrocarbons (PAH) are environmental and tobacco carcinogens. Human aldo-keto reductases catalyze the metabolic activation of proximate carcinogenic PAH …
Number of citations: 38 www.jbc.org
M Huang, IA Blair, TM Penning - Chemical Research in …, 2013 - ACS Publications
Metabolic activation of the proximate carcinogen benzo[a]pyrene-7,8-trans-dihydrodiol (B[a]P-7,8-trans-dihydrodiol) by aldo-keto reductases (AKRs) leads to B[a]P-7,8-dione that is both …
Number of citations: 34 pubs.acs.org
L Flowers, WF Bleczinski, ME Burczynski… - Biochemistry, 1996 - ACS Publications
A novel pathway of polycyclic aromatic hydrocarbon metabolism involves the oxidation of non-K-region trans-dihydrodiols to yield o-quinones, a reaction catalyzed by dihydrodiol …
Number of citations: 98 pubs.acs.org
M Huang, X Liu, SS Basu, L Zhang… - Chemical Research …, 2012 - ACS Publications
Benzo[a]pyrene-7,8-dione (B[a]P-7,8-dione) is produced in human lung cells by the oxidation of (±)-B[a]P-7,8-trans-dihydrodiol, which is catalyzed by aldo-keto reductases (AKRs). …
Number of citations: 21 pubs.acs.org
IN Pessah, C Beltzner, SW Burchiel, G Sridhar… - Molecular …, 2001 - ASPET
Polycyclic aromatic hydrocarbons are environmental pollutants known to be carcinogenic and immunotoxic. In intact cell assays, benzo[a]pyrene (B[a]P) disrupts Ca 2+ homeostasis in …
Number of citations: 28 molpharm.aspetjournals.org
L Zhang, M Huang, IA Blair… - Chemical Research in …, 2013 - ACS Publications
Polycyclic aromatic hydrocarbons (PAHs) are environmental and tobacco carcinogens. Proximate carcinogenic PAH trans-dihydrodiols are activated by human aldo-keto reductases (…
Number of citations: 28 pubs.acs.org
JH Park, D Mangal, AJ Frey, RG Harvey, IA Blair… - Journal of Biological …, 2009 - ASBMB
Polycyclic aromatic hydrocarbon (PAH) o-quinones produced by aldo-keto reductases are ligands for the aryl hydrocarbon receptor (AhR) (Burczynski, ME, and Penning, TM (2000) …
Number of citations: 91 www.jbc.org
B Jin, HM Lee, SK Kim - Journal of Biomolecular Structure and …, 2010 - Taylor & Francis
Benzo[a]pyrene-7,8-quinone (BPQ), a metabolite of the wide spread carcinogen benzo[a] pyrene, has been known to form adducts with DNA bases, namely guanine and adenine. The …
Number of citations: 29 www.tandfonline.com

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